4-amino-1H-imidazole-5-carbohydrazide
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Overview
Description
4-amino-1H-imidazole-5-carbohydrazide is a heterocyclic compound with a molecular formula of C4H7N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1H-imidazole-5-carboxamide with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-amino-1H-imidazole-5-carboxamide in a suitable solvent, such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.
Scientific Research Applications
4-amino-1H-imidazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-imidazole-5-carboxamide: A precursor in the synthesis of 4-amino-1H-imidazole-5-carbohydrazide.
5-amino-1H-imidazole-4-carboxamide: Another imidazole derivative with similar structural features.
4-amino-1H-imidazole-5-carbonitrile: A compound with a cyano group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its carbohydrazide moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
76808-69-0 |
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Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c5-3-2(4(10)9-6)7-1-8-3/h1H,5-6H2,(H,7,8)(H,9,10) |
InChI Key |
JNVJFXGVXWTSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NN)N |
Origin of Product |
United States |
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